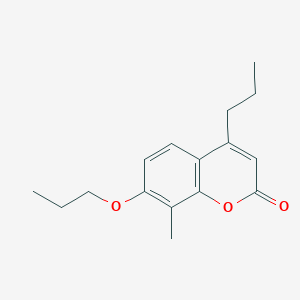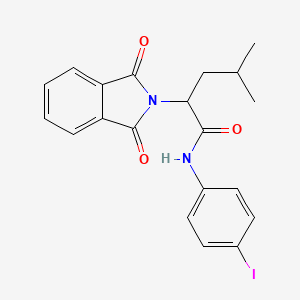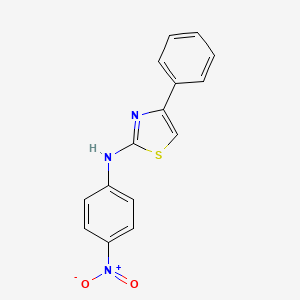![molecular formula C22H27N3O7S B3948041 N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948041.png)
N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Übersicht
Beschreibung
N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine-based compounds, which have been found to have diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been found to act as a potent antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are known to be involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to be involved in the regulation of mood, cognition, and behavior. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It has also been extensively studied for its pharmacological activities and has been found to exhibit a wide range of effects. However, there are also some limitations to using this compound in lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate. One potential area of research is the development of more potent and selective derivatives of this compound that may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(3-methylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders, such as schizophrenia, bipolar disorder, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[4-[4-[(3-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.C2H2O4/c1-16-4-3-5-18(14-16)15-22-10-12-23(13-11-22)27(25,26)20-8-6-19(7-9-20)21-17(2)24;3-1(4)2(5)6/h3-9,14H,10-13,15H2,1-2H3,(H,21,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVMDDZKFIXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947983.png)
![2-fluoro-N-[3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B3947990.png)
![1-[(4-methylphenyl)amino]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]cyclopentanecarboxamide](/img/structure/B3947995.png)
![2-(benzoylamino)-N-[1-benzyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3947999.png)
![1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948003.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B3948023.png)
![3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3948035.png)

![4-tert-butoxy-N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}benzamide](/img/structure/B3948059.png)
![1-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B3948064.png)
